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Feature

Alisertib (Single Agent)

Investigator's Choice
(Single Agents)

Pralatrexate +
Romidepsin
(Combination)

Study Design &
Citation

Patient
Population

Overall
Response Rate
(ORR)

Complete
Response (CR)
Rate

Median

Progression-Free

Phase Il Randomized
(Lumiere trial) [1]

Relapsed/Refractory
PTCL (after =1 prior
therapy)

33% [1]

Information not specified
in result summary

115 days [1]

Phase |Il Randomized
(Comparator Arm) [1]

Relapsed/Refractory
PTCL (after =1 prior
therapy)

45% (Pralatrexate,
Romidepsin, or
Gemcitabine) [1]

Information not specified

in result summary

104 days [1]

Phase I, Single-
Institution [2]

Relapsed/Refractory
Lymphoma (including
PTCL)

71% (in PTCL patients,
10/14) [2]

29% (4/14 in PTCL
patients) [2]

Not reported
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Feature

Alisertib (Single Agent)

. . Pralatrexate +
Investigator's Choice ) )
Romidepsin

Single Agent
(Single Agents) (Combination)

Survival (PFS)
Common
Adverse Events

(AES)

Conclusion

Anemia (53%),
Neutropenia (47%) [1]

Not superior to
comparator arm [1]

Anemia (34%), Oral mucositis, Sepsis

Neutropenia (31%) [1] (DLTs) [2]

Standard options for Safe, well-tolerated,

comparison highly active combination
(2]

Experimental Protocols Overview

Here are the detailed methodologies for the key clinical trials cited in the comparison.

Phase Il Trial of Alisertib vs. Investigator's Choice (Lumiere Trial)

[1]

e Objective: To evaluate the efficacy of single-agent alisertib versus investigator-selected single-agent

therapy in patients with relapsed/refractory PTCL. The primary endpoints were Overall Response
Rate (ORR) and Progression-Free Survival (PFS).
¢ Study Design: This was an open-label, randomized, two-arm, international phase Il trial. Patients
were stratified by disease type, prognostic index score, and region.
¢ Treatment Protocols:
o Arm A (Alisertib): Patients received oral alisertib at 50 mg twice daily on Days 1-7 of a 21-day

cycle.

o Arm B (Comparator): Investigators selected from pre-specified single-agent regimens:

= Pralatrexate: 30 mg/m2 IV once per week for 6 weeks in a 7-week cycle.
= Romidepsin: 14 mg/m?2 IV on Days 1, 8, and 15 of a 28-day cycle.
= Gemcitabine: 1000 mg/mz2 IV on Days 1, 8, and 15 of a 28-day cycle.
e Assessments: Tumor response was assessed by an Independent Review Committee (IRC) using

International Working Group 2007 criteria. Imaging scans were conducted every 8 weeks.
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Phase | Trial of Pralatrexate and Romidepsin Combination [2]

¢ Objective: To determine the dose-limiting toxicities (DLTs), maximum tolerated dose (MTD), and
preliminary response rates of the pralatrexate and romidepsin combination in patients with
relapsed/refractory lymphoma.

e Study Design: This was a single-institution, open-label, dose-escalation phase | study using a 3+3
design.

o Treatment Protocols: Patients were treated on one of three schedules to find the optimal
administration method:

Schedule A: Days 1, 8, and 15 on a 28-day cycle.

Schedule B: Days 1 and 8 on a 21-day cycle.

Schedule C (Recommended Phase 2 Dose): Days 1 and 15 on a 28-day cycle.

Dosing: Pralatrexate was escalated from 10 to 25 mg/mz2, and romidepsin from 12 to 14 mg/m?2.

All patients received vitamin B12 and folic acid supplementation.

e Assessments: DLTs were assessed in the first cycle. Response was evaluated according to standard
criteria, and treatment continued until disease progression or unacceptable toxicity.

[e]

[e]

o

(e]

Clinical Development Pathways

The following diagram illustrates the distinct clinical pathways and rationales for the alisertib trial and the

pralatrexate-romidepsin combination study.
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Interpretation of Findings and Future Directions

e Alisertib's Outcome: The phase IIl Lumiere trial found that alisertib was not statistically superior
to existing single-agent therapies in relapsed/refractory PTCL [1]. This led to the cessation of its
development as a single agent for this specific indication. The search results also suggest that
mechanisms like the formation of polyploid giant cancer cells (PGCCs) may contribute to insensitivity
to Aurora A kinase inhibitors like alisertib in other cancers [3].

¢ Promise of the Combination: The high response rate (71%) observed with the pralatrexate-
romidepsin combination is notably greater than the historical ORRs of either drug used alone (25-
29%) [2] [4]. This synergy-based approach represents an important evolution in PTCL therapy,
moving from sequential single agents to rationally designed combinations. The findings supported the
initiation of a phase 1l study to further determine the efficacy of this combination in PTCL [2].

e Therapeutic Landscape: The development of these regimens highlights key strategies in PTCL drug
development. Alisertib was investigated based on target overexpression, while the pralatrexate-
romidepsin combination was driven by demonstrated preclinical synergy [1] [2]. The continued focus

© 2026 Smolecule. All rights reserved.

4/6

Tech Support


https://www.smolecule.com/products/s548303?utm_src=pdf-body-img
https://www.smolecule.com/products/s548303?utm_src=pdf-body
https://www.smolecule.com/products/s548303?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6494247/
https://www.smolecule.com/products/s548303?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12589761/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5790128/
https://www.sciencedirect.com/science/article/pii/S0006497120325258
https://pmc.ncbi.nlm.nih.gov/articles/PMC5790128/
https://www.smolecule.com/products/s548303?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6494247/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5790128/
https://www.smolecule.com/products/s548303?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

on personalized, subtype-specific treatments and novel combinations is critical for improving
outcomes in this challenging disease [5] [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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